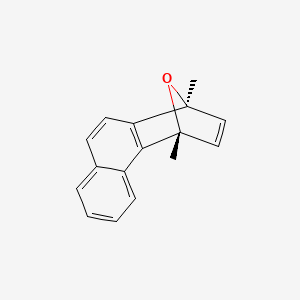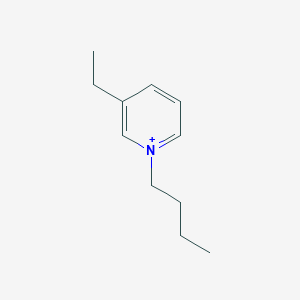
1-Butyl-3-ethylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-ethylpyridin-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of materials. These characteristics make them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-Butyl-3-ethylpyridin-1-ium typically involves the alkylation of pyridine with butyl and ethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The process can be summarized as follows:
Alkylation Reaction: Pyridine is reacted with butyl bromide and ethyl bromide in the presence of potassium carbonate.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
1-Butyl-3-ethylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-3-ethylpyridin-1-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-ethylpyridin-1-ium involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent or catalyst, facilitating the interaction between reactants. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The exact pathways involved depend on the specific application and conditions .
Comparación Con Compuestos Similares
1-Butyl-3-ethylpyridin-1-ium can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium nitrate. While all these compounds share similar properties, such as low volatility and high thermal stability, this compound is unique due to its specific molecular structure, which can influence its solubility and reactivity in different applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium chloride
Conclusion
This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Propiedades
Número CAS |
907592-87-4 |
|---|---|
Fórmula molecular |
C11H18N+ |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
1-butyl-3-ethylpyridin-1-ium |
InChI |
InChI=1S/C11H18N/c1-3-5-8-12-9-6-7-11(4-2)10-12/h6-7,9-10H,3-5,8H2,1-2H3/q+1 |
Clave InChI |
CMLKRBXRFRWXTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=CC=CC(=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


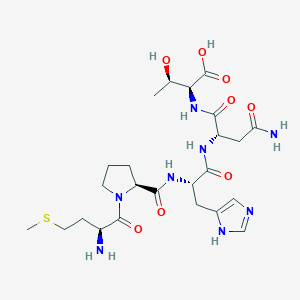
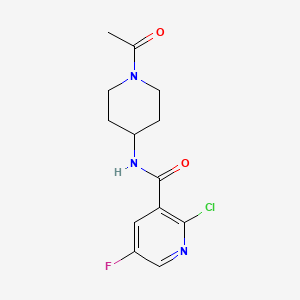
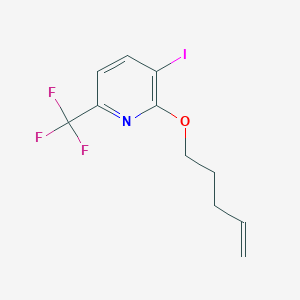
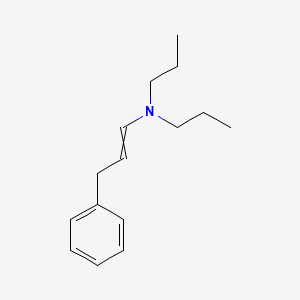
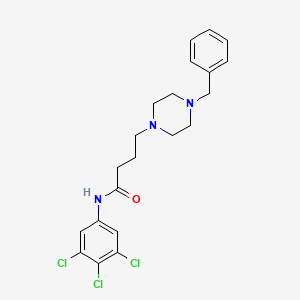
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
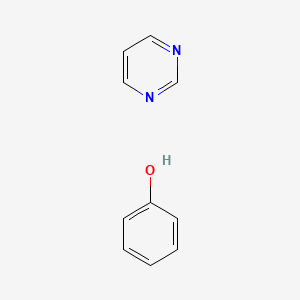
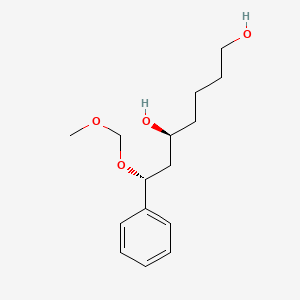
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
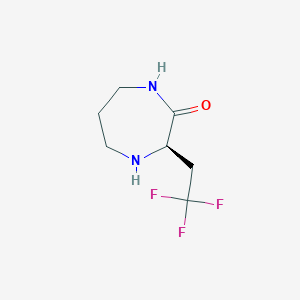
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)

